![molecular formula C12H19NO2 B3258014 Benzyl[2-(2-methoxyethoxy)ethyl]amine CAS No. 29984-16-5](/img/structure/B3258014.png)
Benzyl[2-(2-methoxyethoxy)ethyl]amine
Overview
Description
Benzyl[2-(2-methoxyethoxy)ethyl]amine is an organic compound with the molecular formula C12H19NO2. It is not intended for human or veterinary use and is primarily used for research. It is also used in pharmaceutical testing .
Synthesis Analysis
The synthesis of Benzyl[2-(2-methoxyethoxy)ethyl]amine involves several steps. The main industrial route is the reaction of benzyl chloride and ammonia . It is also produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .Scientific Research Applications
Synthesis of Benzyl ®-2-(Acetylthio)Propanoate
Benzyl[2-(2-methoxyethoxy)ethyl]amine is used in the synthesis of benzyl ®-2-(acetylthio)propanoate, a promising sulfur isoster of ®-lactic acid and ester precursors . This compound is less odorous than the methyl or ethyl analogue .
SN2 Displacement Reaction
This compound is used in SN2 displacement reactions. For instance, it was used in a clean SN2 displacement reaction with AcSK, starting from commercially available benzyl (S)-lactate .
Synthesis of Novel Benzyl (2 R)-2-(Acetylthio)Propanoate
Benzyl[2-(2-methoxyethoxy)ethyl]amine is used in the synthesis of novel benzyl (2 R)-2-(acetylthio)propanoate . This synthesis starts from inexpensive and commercially available benzyl (S)-lactate through mesylation .
Synthesis of Amides
2-Methoxyethylamine, a related compound, can be used to synthesize amides by reacting with carboxylic acids .
Chemical Modification of α-Acrylated Cross-Linked Polymer
2-Methoxyethylamine can be used for the chemical modification of α-acrylated cross-linked polymer via aza-Michael addition .
Synthesis of Fluorescent Mesomorphic Pyrazinacenes
Hydrophilic 3,4,5-tris[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzyl (TEG 3 Bz) and hydrophobic 3,4,5-tris(1-n-dodecyloxy)benzyl (C12 3 Bz) groups were incorporated in a series of compounds where the fluorubine core was modified .
properties
IUPAC Name |
N-benzyl-2-(2-methoxyethoxy)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-14-9-10-15-8-7-13-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYHIUOGBVMZLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCNCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl[2-(2-methoxyethoxy)ethyl]amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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